4-[(3-Ethylphenoxy)methyl]piperidine
Description
4-[(3-Ethylphenoxy)methyl]piperidine is a piperidine derivative characterized by a 3-ethylphenoxy group attached to the piperidine ring via a methylene (-CH₂-) linker.
Properties
IUPAC Name |
4-[(3-ethylphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h3-5,10,13,15H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFAULAHRHZGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-Ethylphenoxy)methyl]piperidine typically involves the reaction of 3-ethylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(3-Ethylphenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-[(3-Ethylphenoxy)methyl]piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-[(3-Ethylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with various biological pathways, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights
Lipophilic Groups (e.g., CF₃): Trifluoromethyl groups improve membrane permeability, a critical factor in central nervous system-targeting drugs . Linker Variations: Ethyl linkers (vs. methyl) may alter conformational flexibility, affecting interactions with biological targets .
Synthetic Routes :
- The target compound is synthesized via reductive amination of ketones or nucleophilic substitution, similar to methods described for ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate .
- Derivatives like the nitro- and chloro-substituted analogs require additional steps, such as halogenation or nitration .
Biological and Safety Profiles: While direct activity data for this compound is unavailable, piperidine derivatives with para-chloro or trifluoromethyl groups exhibit enhanced antimicrobial and antitumor activities in related studies . Nitro-substituted analogs are associated with irritant properties, necessitating careful handling .
Biological Activity
4-[(3-Ethylphenoxy)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
- IUPAC Name: this compound
- Molecular Formula: C15H21NO
- Molecular Weight: 233.34 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3-ethylphenol with piperidine under controlled conditions. The reaction may require specific solvents and catalysts to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and as a potential therapeutic agent. Below are key findings from recent studies:
Neuropharmacological Effects
-
Dopamine Transporter Interaction :
- Analogous compounds have been shown to interact with dopamine transporters, suggesting that this compound may influence dopaminergic signaling pathways .
- A study on related piperidine derivatives indicated that modifications in the ethyl group could enhance selectivity for dopamine transporters over serotonin transporters .
- Opioid Receptor Modulation :
Toxicological Studies
Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies indicate that this compound demonstrates a favorable safety profile with minimal acute toxicity observed in animal models at therapeutic doses.
Case Studies and Research Findings
Several studies have reported on the biological activity of piperidine derivatives similar to this compound:
The mechanism by which this compound exerts its biological effects likely involves modulation of neurotransmitter systems, particularly through interaction with receptors involved in dopaminergic and opioid signaling pathways. These interactions can lead to alterations in synaptic transmission and neuronal excitability.
Q & A
Q. Basic
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/skin contact.
- Store in airtight containers away from oxidizers and heat sources.
- Follow protocols for spill management (e.g., absorb with inert material, ventilate area) and waste disposal per local regulations .
How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
Q. Advanced
- Replicate studies : Ensure consistency in assay conditions (e.g., pH, temperature, solvent).
- Evaluate pharmacokinetic factors (e.g., metabolic stability, blood-brain barrier penetration) using LC-MS/MS or microdialysis.
- Use computational modeling to predict metabolite interactions or off-target effects .
What strategies are effective for elucidating the compound’s structure-activity relationship (SAR)?
Q. Advanced
- Synthesize analogs with modifications to the ethylphenoxy or piperidine moieties.
- Test analogs in functional assays (e.g., enzyme inhibition, receptor binding) to identify critical substituents.
- Apply molecular docking or MD simulations to correlate activity with binding affinity .
How can the compound’s stability under varying storage conditions be systematically evaluated?
Q. Basic
- Conduct accelerated stability studies at elevated temperatures (40°C, 75% RH) over 1–3 months.
- Monitor degradation via HPLC and identify degradation products using LC-MS.
- Optimize storage in amber vials at –20°C under inert gas (e.g., argon) .
What methodologies are recommended for assessing the compound’s potential neurotoxicity?
Q. Advanced
- Use primary neuronal cultures or SH-SY5Y cells to measure cytotoxicity (e.g., MTT assay, LDH release).
- Perform glial activation assays (e.g., GFAP expression in astrocytes).
- Validate findings in in vivo models (e.g., rodent behavioral tests, histopathology) .
How can researchers integrate this compound into a broader pharmacological study on GPCR targets?
Q. Advanced
- Screen against GPCR panels (e.g., β-arrestin recruitment assays) to identify off-target interactions.
- Compare efficacy with known modulators (e.g., pKi/pEC50 values).
- Use BRET/FRET-based sensors to study real-time signaling dynamics .
What statistical approaches are suitable for analyzing dose-response data in studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
